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Compound of Interest

Compound Name: SAR125844

Cat. No.: B1684697

Technical Support Center: SAR125844

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the
potential off-target effects of SAR125844.

Frequently Asked Questions (FAQSs)

Q1: What is the primary target of SAR1258447

Al: SAR125844 is a potent and highly selective ATP-competitive inhibitor of the MET receptor
tyrosine kinase.[1][2] It has demonstrated nanomolar inhibitory activity against wild-type MET
(IC50 of 4.2 nmol/L) and various MET mutants.[1][2]

Q2: Have any off-target effects of SAR125844 been identified?

A2: Yes, preclinical studies have identified potential off-target activities of SAR125844,
although it is considered a highly selective MET inhibitor. A biochemical screen of 275 human
kinases revealed inhibitory activity against a small number of other kinases, most notably RON,
a close structural homolog of MET.[1] Other kinases inhibited at higher concentrations include
members of the TRK and TAM families.[1]

Q3: What are the known off-target kinases for SAR125844 and at what concentrations are they
inhibited?
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A3: The table below summarizes the inhibitory activity of SAR125844 against its primary target
(MET) and identified off-target kinases from a biochemical screen.[1]

Q4: How was the selectivity of SAR125844 determined?

A4: The biochemical selectivity of SAR125844 was evaluated by screening the compound
against a panel of 275 human kinases.[1] The IC50 values, which represent the concentration
of the inhibitor required to reduce the activity of a specific kinase by 50%, were determined to
assess potency and selectivity.[1]

Troubleshooting Guides

Issue: Unexpected cellular phenotype observed in experiments with SAR125844.

o Possible Cause 1: Off-target kinase inhibition. At higher concentrations, SAR125844 may
inhibit other kinases in addition to MET, leading to unexpected biological effects.

o Troubleshooting Steps:

» Review the concentration of SAR125844 used. Compare your experimental
concentration to the IC50 values for known off-target kinases (see Table 1). If the
concentration is in the range where off-target inhibition is likely, consider reducing the
concentration to a more MET-selective range.

» Perform a dose-response experiment. Titrate SAR125844 to determine if the
unexpected phenotype is dose-dependent and correlates with the 1C50 values of
potential off-target kinases.

» Use a more selective MET inhibitor as a control (if available). Comparing the phenotype
induced by SAR125844 to that of a structurally different and more selective MET
inhibitor can help distinguish between on-target and off-target effects.

» Knockdown of the target protein. Use techniques like sSiRNA or CRISPR/Cas9 to
specifically reduce the expression of MET and see if this phenocopies the effect of
SAR125844. If the phenotype is not replicated, it may be due to off-target effects.
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o Possible Cause 2: Cell line-specific effects. The expression levels of on- and off-target
kinases can vary between different cell lines, leading to different phenotypic outcomes.

o Troubleshooting Steps:

» Characterize your cell line. Perform baseline protein expression analysis (e.g., Western
blot) to determine the expression levels of MET and key off-target kinases (e.g., RON,
AXL, MER, TRKA, TRKB) in your cell line of interest.

» Test in multiple cell lines. If possible, repeat the experiment in a panel of cell lines with
varying expression levels of the target and off-target kinases to assess the consistency
of the observed phenotype.

Data Presentation

Table 1: Biochemical Inhibitory Activity of SAR125844 Against On-Target and Off-Target
Kinases[1]

Selectivity vs. MET

Target Kinase IC50 (nmoliL) Kinase Family
(Fold)

MET (On-Target) 4.2 1 MET
TRKA/NTRK1 39 ~9 TRK
PDGFRa-V561D 55 ~13 PDGF

AXL 87 ~21 TAM

MER 105 ~25 TAM
TRKB/NTRK2 280 ~67 TRK

RON ~740 >100 MET

Experimental Protocols

1. Biochemical Kinase Selectivity Profiling (Kinome Scan)
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o Objective: To determine the inhibitory activity of SAR125844 against a broad panel of human
kinases.

o Methodology:

o Compound Preparation: Prepare a stock solution of SAR125844 in a suitable solvent
(e.g., DMSO).

o Kinase Panel: A large panel of purified recombinant human kinases (e.g., 275 kinases) is
utilized.[1]

o Assay Format: A common format is a radiometric assay (e.g., using [y-33P]ATP) or a
fluorescence-based assay such as Homogeneous Time-Resolved Fluorescence (HTRF).

[1]

o Assay Procedure (lllustrative HTRF):

Kinase, a biotinylated substrate peptide, and SAR125844 (at various concentrations)
are incubated together in an assay buffer.

» The kinase reaction is initiated by the addition of ATP.

» After a defined incubation period, the reaction is stopped, and detection reagents (e.qg.,
a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin
conjugate) are added.

» The HTRF signal is measured using a plate reader. The signal is proportional to the
amount of phosphorylated substrate.

o Data Analysis: The percentage of kinase activity inhibition is calculated for each
concentration of SAR125844. IC50 values are determined by fitting the dose-response
data to a four-parameter logistic equation.

2. Cell-Based MET Autophosphorylation Assay

o Objective: To assess the potency of SAR125844 in inhibiting MET autophosphorylation in a
cellular context.
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o Methodology:

o Cell Culture: Culture a MET-dependent cancer cell line (e.g., a cell line with MET
amplification).

o Compound Treatment: Treat the cells with a serial dilution of SAR125844 for a specified
period (e.g., 2 hours).

o Cell Lysis: Lyse the cells to extract total protein.
o Protein Quantification: Determine the protein concentration of each lysate.

o Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Probe the membrane with a primary antibody specific for phosphorylated MET (p-MET).

Probe a parallel membrane or strip and re-probe the same membrane with an antibody
for total MET as a loading control.

Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

Visualize the protein bands using a chemiluminescent substrate.

o Data Analysis: Densitometry is used to quantify the intensity of the p-MET and total MET
bands. The ratio of p-MET to total MET is calculated for each treatment condition and
normalized to the vehicle control to determine the percentage of inhibition. IC50 values are
then calculated from the dose-response curve.

Mandatory Visualization
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Experimental Workflow for Identifying Off-Target Effects
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Caption: Workflow for identifying potential off-target effects of SAR125844.
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SAR125844 On- and Off-Target Kinase Inhibition
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Caption: On-target and potential off-target kinases of SAR125844.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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